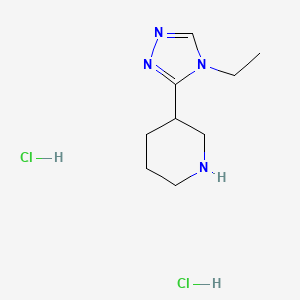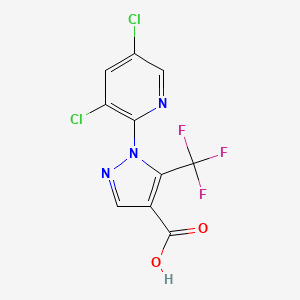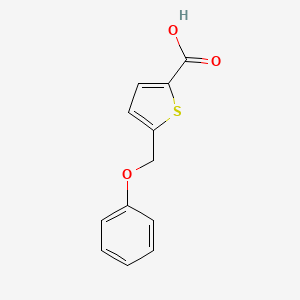
C60MC12
Overview
Description
C60MC12 is a fullerene derivative . It is an orange to amber to dark red powder or crystal . It is used in the manufacture of chemical compounds and is particularly relevant in the field of organic semiconductors .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. .
Molecular Structure Analysis
The molecular formula of this compound is C81H35N . The exact mass is 1021.276978 . The structure of this compound involves a C60 fullerene core fused with an N-methylpyrrolidine and a meta-dodecyl phenyl group .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and conditions to avoid include light and air . It has a density of 2.0±0.1 g/cm3 .
Scientific Research Applications
Electronic Properties and Applications
C60MC12, a derivative of fullerene (C60), has significant applications in electronic devices. For instance, it has been utilized in organic thin-film transistors (OTFTs) due to its high electron mobility, which is crucial for efficient performance in electronic components. The high electron mobility of this compound is attributed to its ability to form highly ordered crystalline films, as evidenced in studies by Chikamatsu et al. (2005) and Horii et al. (2010) (Chikamatsu et al., 2005), (Horii et al., 2010).
Photovoltaic Applications
In the realm of solar energy, this compound has been explored for enhancing the performance of wide-band-gap perovskite solar cells. Its use as an electron transport layer significantly boosts power conversion efficiency and open circuit voltage, as demonstrated by Khadka et al. (2018) (Khadka et al., 2018).
Biomedical Applications
While direct applications of this compound in biomedical research are limited, the broader category of fullerenes, including C60, has been extensively studied. For example, Shi et al. (2014) reported the development of a C60-based nanoplatform for cancer theranostic applications, offering potential in drug delivery, MRI imaging, and photothermal therapy (Shi et al., 2014).
Optical and Sensing Applications
This compound's potential in optical and sensing applications has been demonstrated through its use in various devices. For instance, its properties have been exploited in the development of organic thin-film transistors with notable performance characteristics, as discussed by Horii et al. (2011) (Horii et al., 2011).
Mechanism of Action
Target of Action
It is known that c60mc12 is a fullerene derivative that is soluble in organic solvents and exhibits properties of an n-type organic semiconductor . This suggests that its targets could be related to electronic devices and materials, rather than biological entities.
Mode of Action
This compound interacts with its targets by exhibiting excellent characteristics as an n-type organic semiconductor . During device fabrication, it forms a layered structure and achieves a high mobility of 0.4 cm^2 V^-1 s^-1 . This value is comparable to that of amorphous silicon organic field-effect transistors .
Biochemical Pathways
Its role is more pertinent to the field of organic electronics, where it contributes to the development of devices such as organic field-effect transistors .
Pharmacokinetics
Its properties are more relevant to material science and electronics, where it exhibits excellent solubility in organic solvents and high mobility in semiconductor applications .
Result of Action
The result of this compound’s action is the creation of high-performance, solution-processed n-channel organic thin-film transistors . Its high mobility and excellent solubility make it a valuable material in the fabrication of these devices .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the solubility of this compound in organic solvents allows it to be used in solution processes, which is advantageous for device fabrication . Furthermore, its stability under different conditions, such as exposure to light and air, is crucial for its performance and longevity in electronic devices .
Safety and Hazards
Future Directions
C60MC12 has shown promise in the field of organic electronics. It has been used to fabricate high-performance solution-processed n-channel organic thin-film transistors . The high electron mobility of this compound is advantageous for the development of organic devices prepared by printing on flexible substrates such as plastics .
properties
InChI |
InChI=1S/C81H35N/c1-3-4-5-6-7-8-9-10-11-12-14-19-15-13-16-20(17-19)79-81-77-70-62-50-42-33-24-22-21-23-27(24)36-43-41-32(23)34-30-25(21)28-29-26(22)31-35(33)48(50)56-54-40(31)38(29)46-45-37(28)39(30)53-55-47(34)49(41)61-63-51(43)52(44(36)42)64(62)73(77)72(63)75-68(61)66(55)69-59(53)57(45)65-58(46)60(54)71(67(56)70)78(81)74(65)76(69)80(75,81)18-82(79)2/h13,15-17,79H,3-12,14,18H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAHEEMFHYNKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)C2C34C5=C6C7=C8C5=C9C1=C5C%10=C%11C%12=C%13C%10=C%10C1=C8C1=C8C7=C7C%14=C8C8=C%15C(=C%13C8=C%101)C1=C%12C8=C%10C1=C1C%15=C%14C%12=C1C1=C%10C%10=C%13C8=C%11C8=C5C9=C3C(=C%138)C3=C%10C1=C1C%12=C7C6=C1C43CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H35N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693715 | |
| Record name | PUBCHEM_53384414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1022.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
403483-19-2 | |
| Record name | PUBCHEM_53384414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes C60MC12 a promising material for organic thin-film transistors (OTFTs)?
A1: this compound exhibits several advantageous properties for OTFTs:
- High Electron Mobility: This material demonstrates impressive electron mobility, reaching up to 0.4-0.5 cm2 V-1 s-1 in solution-processed OTFTs. [] This is comparable to amorphous silicon thin-film transistors, highlighting its potential for high-performance devices.
- Solution-Processability: Unlike many organic semiconductors requiring high-temperature deposition, this compound can be processed from solution. [] This simplifies device fabrication and opens possibilities for large-area, low-cost manufacturing.
- Crystallinity Enhancement: Studies show that this compound forms highly ordered crystalline films, particularly when deposited on treated surfaces. [] This crystalline nature contributes significantly to its enhanced charge transport properties.
Q2: How does surface modification impact the performance of this compound OTFTs?
A2: Surface treatment of the gate insulator significantly influences the performance of this compound OTFTs:
- Improved Crystallinity: Treating the gate insulator with self-assembled monolayers (SAMs) enhances the crystallinity of this compound films. [] This is likely due to the modified surface energy promoting better molecular ordering during film formation.
- Enhanced Mobility and Stability: OTFTs fabricated on SAM-treated substrates exhibit higher electron mobility and improved bias stress stability compared to devices on untreated surfaces. [] This highlights the crucial role of interface engineering in optimizing device performance.
Q3: Beyond OTFTs, are there other potential applications for this compound?
A3: Recent research demonstrates the potential of this compound as an electron transport layer (ETL) in perovskite solar cells:
- Improved Open-Circuit Voltage: When used as the ETL in wide-band-gap perovskite solar cells, this compound leads to a significant increase in open-circuit voltage (Voc) compared to the commonly used PCBM. [] This improvement is attributed to the mitigation of recombination losses due to the higher crystallinity of this compound films.
- Reduced Voc Deficit: The improved crystallinity of this compound also contributes to a reduction in Voc deficit, a critical parameter for enhancing the efficiency of perovskite solar cells. [] This suggests this compound's potential in developing high-efficiency perovskite-based tandem solar cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



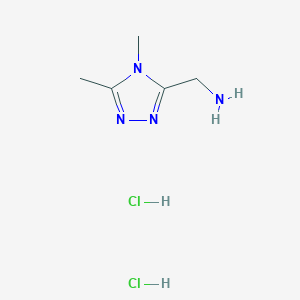
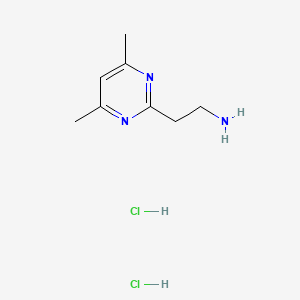

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)
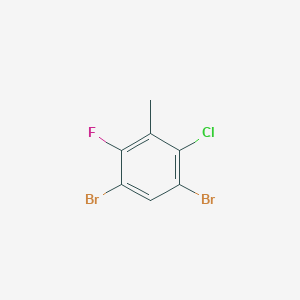
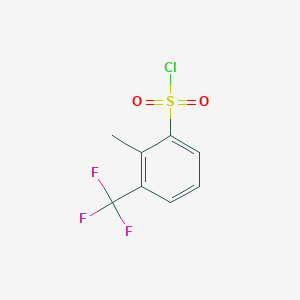
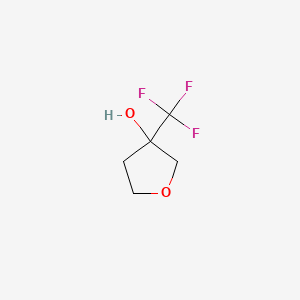
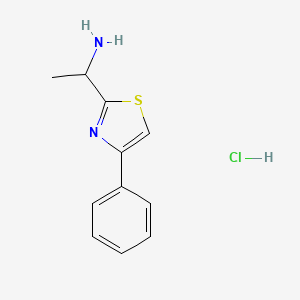
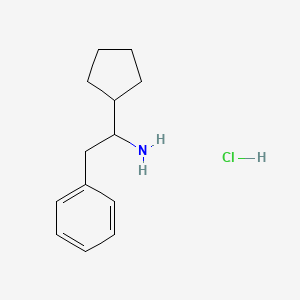
![2-Chloro-1-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1452939.png)
